molecular formula C25H26Cl2N2O5 B15084612 (4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione

Cat. No.: B15084612
M. Wt: 505.4 g/mol
InChI Key: JEUVQSBBSBKUHP-XTQSDGFTSA-N
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Description

5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxy group, a methoxybenzoyl group, and a morpholinylpropyl group attached to a pyrrolone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrrolone ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and an appropriate catalyst.

    Addition of the hydroxy group: This step may involve the use of a hydroxylating agent such as hydrogen peroxide or a peracid.

    Attachment of the methoxybenzoyl group: This can be done through an esterification reaction using 4-methoxybenzoic acid and a suitable dehydrating agent.

    Incorporation of the morpholinylpropyl group: This step involves the reaction of the intermediate compound with 3-(4-morpholinyl)propylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Esterification and Amidation: The methoxybenzoyl group can participate in esterification and amidation reactions with alcohols and amines, respectively.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Catalysts: Acidic or basic catalysts for cyclization and esterification reactions

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted phenyl derivatives

    Esterification and Amidation: Formation of esters and amides

Scientific Research Applications

5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Binding to receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Modulating gene expression: It may influence the expression of certain genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H26Cl2N2O5

Molecular Weight

505.4 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H26Cl2N2O5/c1-33-18-6-3-16(4-7-18)23(30)21-22(17-5-8-19(26)20(27)15-17)29(25(32)24(21)31)10-2-9-28-11-13-34-14-12-28/h3-8,15,22,30H,2,9-14H2,1H3/b23-21+

InChI Key

JEUVQSBBSBKUHP-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)Cl)Cl)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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